molecular formula C10H11NO2 B8499524 2-(Propanoylamino)benzaldehyde

2-(Propanoylamino)benzaldehyde

Cat. No.: B8499524
M. Wt: 177.20 g/mol
InChI Key: MTHWOUKDPVLAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Propanoylamino)benzaldehyde is a valuable N-protected 2-aminobenzaldehyde derivative that serves as a critical synthetic intermediate in organic chemistry, particularly for constructing nitrogen-containing heterocycles. Its primary researched application is in Morita-Baylis-Hillman reactions with acrylate derivatives to form advanced intermediates, which can be cyclized to produce complex molecular scaffolds such as methyl 2-amino-3H-1-benzazepine-4-carboxylates and methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates . These fused bicyclic structures are of significant interest in medicinal chemistry for their potential biological activities. Researchers value this compound for its role in streamlining the synthesis of these pharmacologically relevant cores, offering a versatile starting point for the development of new chemical entities. The formyl group and the propanoylamino substituent on the benzene ring provide two distinct reactive sites for further functionalization, making it a versatile building block for synthetic campaigns. This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-(2-formylphenyl)propanamide

InChI

InChI=1S/C10H11NO2/c1-2-10(13)11-9-6-4-3-5-8(9)7-12/h3-7H,2H2,1H3,(H,11,13)

InChI Key

MTHWOUKDPVLAGB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Propanoylamino Benzaldehyde and Its Precursors

Mechanistic Investigations of Propanoylation Reactions on 2-Aminobenzaldehyde (B1207257)

The propanoylation of 2-aminobenzaldehyde is a critical step in the synthesis of the target compound. Understanding the reaction mechanism is paramount for optimizing conditions and improving yields.

Optimization of Acylation Conditions for Enhanced Selectivity and Yield

The N-acylation of 2-aminobenzaldehyde with propanoyl chloride or propanoic anhydride (B1165640) is a common method for the synthesis of 2-(propanoylamino)benzaldehyde. The optimization of this reaction is crucial to maximize the yield and selectivity, minimizing the formation of byproducts. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the nature of the base used to neutralize the acid generated during the reaction.

For instance, in related acylation reactions of anilines, solvents such as dichloromethane, tetrahydrofuran, and acetonitrile (B52724) are commonly employed. The reaction temperature is typically kept low initially to control the exothermic nature of the reaction and then raised to ensure completion. The choice of base is also critical, with tertiary amines like triethylamine (B128534) or pyridine (B92270) often used to scavenge the generated acid without competing in the nucleophilic attack.

Table 1: Optimization of Reaction Conditions for a Model Acylation Reaction

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine0 to RT485
2TetrahydrofuranTriethylamine0 to RT482
3AcetonitrileTriethylamine0 to RT478
4DichloromethanePyridine0 to RT488
5DichloromethaneTriethylamineRT292

This is a representative table based on general acylation reactions and does not represent specific experimental data for this compound.

Role of Catalytic Systems in Amide Bond Formation

Catalytic methods for amide bond formation are gaining prominence due to their efficiency and milder reaction conditions compared to traditional methods that often require stoichiometric activating agents. While specific catalytic systems for the direct propanoylation of 2-aminobenzaldehyde are not extensively documented in publicly available literature, general principles of catalytic amide bond formation can be applied.

Lewis acids, for example, can activate the carbonyl group of the acylating agent, making it more susceptible to nucleophilic attack by the amine. Transition metal catalysts, particularly those based on palladium and iridium, have also been explored for C-H amidation reactions, which could offer an alternative route to the target molecule. For instance, iridium(III)-catalyzed C-H amidation of aldimines with acyl azides has been shown to produce a range of 2-aminobenzaldehyde derivatives.

Alternative Synthetic Pathways to the this compound Core Structure

Beyond the direct acylation of 2-aminobenzaldehyde, researchers have explored alternative synthetic strategies to construct the this compound core structure.

Multicomponent Reaction Strategies Incorporating Aldehyde and Amine Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, offer a highly efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs that generate N-(2-formylphenyl)amides are conceptually relevant. Such a reaction could potentially involve an ortho-lithiated or ortho-metalated aniline (B41778) derivative, an aldehyde source, and an acylating agent.

Palladium-Catalyzed Carbonylation Routes to Ortho-Acylaminobenzaldehydes

Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of carbonyl compounds. In the context of synthesizing ortho-acylaminobenzaldehydes, a palladium-catalyzed approach could involve the carbonylation of a pre-functionalized aniline derivative. For example, a palladium-catalyzed decarboxylative ortho-acylation of anilines has been developed using a removable carbamate (B1207046) directing group. This methodology allows for the introduction of an acyl group at the ortho position of an aniline derivative. While not a direct route to an aldehyde, subsequent functional group transformations could potentially yield the desired this compound.

Another relevant strategy is the palladium-catalyzed direct C-H acylation of anilines. This method often employs a directing group to achieve ortho-selectivity.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry considerations include the use of safer solvents, atom economy, and the development of catalytic rather than stoichiometric processes. For instance, replacing hazardous chlorinated solvents with greener alternatives like water, ethanol, or solvent-free conditions is a primary goal.

Solvent-Free and Mechanochemical Synthesis Approaches

Solvent-free and mechanochemical synthesis represent a paradigm shift in chemical manufacturing, offering significant environmental benefits by eliminating or drastically reducing the use of volatile organic solvents.

Solvent-Free Acylation:

The direct acylation of anilines with carboxylic acids under solvent-free conditions, often facilitated by microwave irradiation, has emerged as a viable green alternative. ymerdigital.comijarsct.co.in In a typical procedure, an aniline derivative is mixed with a stoichiometric amount of a carboxylic acid and heated. ymerdigital.com Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields compared to conventional heating. ymerdigital.comijarsct.co.in For the synthesis of this compound, this would involve the direct reaction of 2-aminobenzaldehyde with propanoic acid under solvent-free microwave conditions.

Mechanochemical Synthesis:

Mechanochemistry utilizes mechanical force, such as ball milling, to induce chemical reactions in the solid state, thereby obviating the need for solvents. beilstein-journals.orgnih.gov This technique has been successfully applied to the N-formylation and N-acylation of amines. beilstein-journals.org For instance, the formylation of various anilines has been achieved by ball-milling the amine with formic acid and imidazole. beilstein-journals.org This methodology can be extended to the acylation with other carboxylic acids, like propanoic acid. beilstein-journals.org The process involves milling the amine, carboxylic acid, and a suitable activating agent together in a milling jar, leading to the formation of the corresponding amide. beilstein-journals.org

Interactive Table: Comparison of Solvent-Free and Mechanochemical Acylation of Anilines

Methodology Reagents Conditions Reaction Time Yield Reference
Solvent-Free Microwave Aniline, Glacial Acetic Acid Microwave Irradiation (160 MHz) 20 min High ymerdigital.com
Mechanochemical p-Methoxyaniline, Formic Acid, Imidazole Ball Milling Not specified Good beilstein-journals.org

Development of Reusable Catalysts for Sustainable Production

The use of reusable catalysts is a key principle of green chemistry, as it reduces waste and lowers production costs. For the N-acylation reaction required to produce this compound, several types of reusable catalysts have been investigated.

Deep Eutectic Solvents (DES):

Deep eutectic solvents (DES) are emerging as green and reusable alternatives to traditional solvents and catalysts. A system composed of choline (B1196258) chloride and zinc chloride ([ChCl][ZnCl2]2) has been shown to act as a dual catalyst and solvent for the N-acylation of anilines with carboxylic acids. researchgate.net This DES system is durable and can be recycled and reused for several runs without a significant loss of catalytic activity. researchgate.net The reaction proceeds by simply heating the aniline and carboxylic acid in the DES. researchgate.net

Heterogeneous Catalysts:

Solid-supported catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse. While direct examples for the propanoylation of 2-aminobenzaldehyde are not prevalent, analogous N-formylation reactions catalyzed by reusable systems provide a strong proof of concept. For example, bimetallic nanoparticles, such as AuPd–Fe3O4, have been used as a reusable catalyst for the N-formylation of secondary amines using methanol (B129727) as a C1 source. mdpi.com The magnetic Fe3O4 support allows for easy recovery of the catalyst using an external magnet. mdpi.com

Interactive Table: Reusable Catalysts for N-Acylation/Formylation of Amines

Catalyst System Reactants Conditions Reusability Yield Reference
[ChCl][ZnCl2]2 (DES) Anilines, Acetic Acid Heating Up to 4 runs High researchgate.net

Elucidating Chemical Reactivity and Transformation Pathways of 2 Propanoylamino Benzaldehyde

Reactivity of the Aldehyde Moiety: Nucleophilic Additions and Condensation Reactions

The aldehyde group in 2-(propanoylamino)benzaldehyde is a primary site for nucleophilic attack and condensation reactions, serving as a gateway for the construction of a wide array of molecular architectures.

Iminophenol and Schiff Base Formation for Heterocyclic Annulation

The formation of imines, or Schiff bases, through the reaction of the aldehyde group with primary amines is a fundamental transformation. In the context of this compound, this reaction is often a crucial step in the synthesis of nitrogen-containing heterocycles. While direct condensation with the intact amide is possible, a common synthetic strategy involves the initial hydrolysis of the propanoylamino group to yield 2-aminobenzaldehyde (B1207257). This intermediate can then readily participate in condensation reactions to form key heterocyclic structures like quinolines and quinazolines.

One of the most notable applications is the Friedländer annulation , a classic method for quinoline (B57606) synthesis. This reaction involves the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone. nih.govmasterorganicchemistry.com The reaction can be catalyzed by either acids or bases and typically proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system. nih.govresearchgate.netnih.gov

Table 1: Examples of Friedländer Annulation with 2-Aminobenzaldehyde (Derived from Hydrolysis of this compound)

Reactant 2 (Ketone)CatalystProduct (Quinoline Derivative)
AcetoneBase (e.g., NaOH)2-Methylquinoline
CyclohexanoneAcid (e.g., H₂SO₄)1,2,3,4-Tetrahydroacridine
Ethyl acetoacetate (B1235776)Base (e.g., Piperidine)Ethyl 2-methylquinoline-3-carboxylate

Note: This table represents the reactivity of 2-aminobenzaldehyde, which is the hydrolyzed form of this compound.

Similarly, 2-aminobenzaldehyde can be utilized in the synthesis of quinazolines . For instance, reaction with a source of nitrogen and a one-carbon unit, such as formamide (B127407) or an orthoester, can lead to the formation of the quinazoline (B50416) ring.

Knoevenagel, Wittig, and Related Carbonyl Condensations

The aldehyde functionality of this compound is also susceptible to a variety of carbon-carbon bond-forming reactions, including the Knoevenagel and Wittig reactions.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base such as an amine. wikipedia.orgpurechemistry.org Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile, ethyl cyanoacetate, or diethyl malonate. The reaction proceeds via a carbanion intermediate generated from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration typically occurs to yield a stable α,β-unsaturated product. nih.govwikipedia.org

Table 2: Plausible Knoevenagel Condensation Products of this compound

Active Methylene CompoundBase CatalystExpected Product
MalononitrilePiperidine2-((2-(Propanoylamino)phenyl)methylene)malononitrile
Ethyl cyanoacetateTriethylamine (B128534)Ethyl 2-cyano-3-(2-(propanoylamino)phenyl)acrylate
Diethyl malonatePyrrolidineDiethyl 2-((2-(propanoylamino)phenyl)methylene)malonate

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. wikipedia.orgorganic-chemistry.org The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The ylide attacks the aldehyde, leading to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Table 3: Potential Wittig Reaction Products with this compound

Wittig Reagent (Phosphorus Ylide)Expected Alkene Product
Methylenetriphenylphosphorane (Ph₃P=CH₂)N-(2-vinylphenyl)propanamide
Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et)Ethyl 3-(2-(propanoylamino)phenyl)acrylate
Benzylidenetriphenylphosphorane (Ph₃P=CHPh)N-(2-styrylphenyl)propanamide

Note: This table illustrates the expected products based on the general principles of the Wittig reaction.

Transformations Involving the Amide Linkage and Aromatic Ring

Hydrolysis and Transamidation Studies under Various Conditions

The propanoylamino group can undergo hydrolysis under both acidic and basic conditions to yield 2-aminobenzaldehyde and propanoic acid. chemistrysteps.comkhanacademy.org This transformation is often a deliberate step in multi-step syntheses to unmask the amino group for subsequent reactions, such as the Friedländer annulation mentioned earlier. The rate of hydrolysis is dependent on the reaction conditions, including the nature and concentration of the acid or base, temperature, and solvent.

Transamidation , the exchange of the amine portion of an amide with another amine, is generally a challenging reaction due to the low reactivity of the amide bond. wikipedia.orgnih.gov However, it can be achieved under forcing conditions or with the use of catalysts. nih.gov For this compound, a transamidation reaction would involve the replacement of the propanoyl group with a different acyl group, or the exchange of the entire propanoylamino moiety. Specific studies on the transamidation of this particular compound are not extensively documented.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The regiochemical outcome of these reactions is governed by the directing effects of the two substituents: the aldehyde group and the propanoylamino group.

The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the propanoylamino group is an activating, ortho-, para-directing group because the nitrogen lone pair can donate electron density to the ring through resonance. The interplay of these two opposing effects determines the position of electrophilic attack. Generally, the powerful activating and directing effect of the amino (or amido) group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the propanoylamino group. Given that one ortho position is occupied by the aldehyde, the primary sites for substitution would be the other ortho position (C6) and the para position (C4).

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄N-(2-Formyl-4-nitrophenyl)propanamide and N-(2-Formyl-6-nitrophenyl)propanamide
BrominationBr₂, FeBr₃N-(4-Bromo-2-formylphenyl)propanamide and N-(6-Bromo-2-formylphenyl)propanamide
SulfonationSO₃, H₂SO₄4-Formyl-3-(propanoylamino)benzenesulfonic acid and 2-Formyl-3-(propanoylamino)benzenesulfonic acid

Note: The product distribution can be influenced by the specific reaction conditions.

Intramolecular Cyclization and Rearrangement Reactions

The ortho positioning of the aldehyde and propanoylamino groups in this compound provides a structural motif that is conducive to intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. As previously discussed, the Friedländer synthesis of quinolines following hydrolysis is a prime example of such a cyclization.

Direct intramolecular reactions of the intact molecule are also conceivable. For instance, under certain conditions, the amide nitrogen could potentially act as a nucleophile, attacking the aldehyde carbonyl to form a cyclic hemiaminal or related structures.

Rearrangement reactions of this compound and its derivatives are also possible. While specific rearrangements of this compound are not widely reported, analogous structures have been shown to undergo transformations. For example, studies on related o-(acylaminomethyl)benzaldehydes have demonstrated acid-catalyzed rearrangements leading to regioisomeric aldehydes. These rearrangements are proposed to proceed through the formation of an intermediate isoindole species.

Formation of Quinoline and Benzoxazine (B1645224) Derivatives via Cyclocondensation

Cyclocondensation reactions are fundamental processes in which two or more molecules combine to form a ring structure with the elimination of a small molecule, typically water. The ortho-positioning of the aldehyde and the protected amine in this compound makes it an ideal substrate for such transformations, particularly for constructing fused heterocyclic scaffolds like quinolines and benzoxazines.

Quinoline Synthesis:

The synthesis of quinolines, a core structure in many pharmaceuticals and functional materials, can be achieved from this compound primarily through a modified Friedländer annulation. The standard Friedländer synthesis involves the base- or acid-catalyzed condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl moiety. nih.gov

In the case of this compound, the propanoyl group acts as a protecting group for the amine. The initial step, therefore, requires the in-situ or prior hydrolysis of the amide to generate the reactive 2-aminobenzaldehyde. Following this deprotection, the liberated amine and the adjacent aldehyde can react with a suitable carbonyl partner.

The mechanism proceeds via two key steps:

An initial aldol-type condensation between the enolate of the carbonyl compound and the benzaldehyde (B42025).

Subsequent cyclization via intramolecular Schiff base formation between the amine and the ketone carbonyl, followed by dehydration to yield the aromatic quinoline ring.

A variety of active methylene compounds can be employed in this reaction, leading to a diverse array of substituted quinolines. The table below illustrates potential transformations.

Carbonyl ReactantCatalyst/ConditionsResulting Quinoline Derivative
Ethyl acetoacetateAcid (e.g., AcOH) or BaseEthyl 2-methylquinoline-3-carboxylate
AcetoneBase (e.g., NaOH)2-Methylquinoline
CyclohexanoneBase (e.g., KOH)1,2,3,4-Tetrahydroacridine
PhenylacetonitrileBase (e.g., NaOEt)2-Amino-3-phenylquinoline

Benzoxazine Synthesis:

Benzoxazines are a class of heterocyclic compounds containing an oxazine (B8389632) ring fused to a benzene ring. They are typically synthesized through the Mannich condensation of a phenol (B47542), a primary amine, and formaldehyde. mdpi.com However, the structure of this compound allows for alternative cyclocondensation pathways to benzoxazine-like structures.

One potential route involves the reaction of this compound with a phenolic compound. After hydrolysis of the amide to 2-aminobenzaldehyde, the resulting molecule possesses both the amine and aldehyde functionalities required for the three-component reaction, with the phenol being the third component. This would lead to the formation of a 2-substituted 1,3-benzoxazine.

Alternatively, research into the oxidative cyclocondensation of 2-aminophenols has shown that these precursors can dimerize to form phenoxazinones. researchgate.net While this compound is not a phenol, its derivatives or related precursors could potentially undergo analogous oxidative cyclizations to yield benzoxazine derivatives under specific catalytic conditions. The reaction conditions and the electronic nature of substituents on the aromatic ring heavily influence the final product. researchgate.net

N-Acyl Migrations and Ring-Closing Metathesis Strategies

Beyond cyclocondensation, the structure of this compound is amenable to sophisticated synthetic strategies involving intramolecular rearrangements and powerful carbon-carbon bond-forming reactions like olefin metathesis.

N-Acyl Migrations:

Intramolecular acyl migration, also known as an acyl shift, is a rearrangement reaction where an acyl group transfers from one heteroatom to another within the same molecule. nih.gov This process is particularly relevant for 1,2-aminoalcohols. While this compound itself does not possess the required hydroxyl group, a simple reduction of the aldehyde functionality to a primary alcohol would yield 2-(Propanoylamino)benzyl alcohol, a prime substrate for such a rearrangement.

This transformation would involve the transfer of the propanoyl group from the nitrogen atom to the oxygen atom of the newly formed benzyl (B1604629) alcohol, or the reverse, depending on the reaction conditions (typically pH). This O-N intramolecular acyl migration is a well-established method in peptide chemistry and has been utilized in prodrug design. nih.gov The equilibrium between the N-acylated and O-acylated isomers can be controlled, providing a strategic tool for selective protection or modification of functional groups.

A potential reaction sequence is outlined below:

Starting MaterialReactionIntermediateProduct of Acyl Migration
This compoundReduction (e.g., NaBH₄)2-(Propanoylamino)benzyl alcohol2-Aminobenzyl propanoate

Ring-Closing Metathesis (RCM) Strategies:

Ring-Closing Metathesis (RCM) is a powerful reaction that uses metal catalysts (typically based on ruthenium or molybdenum) to form cyclic alkenes from acyclic dienes through the intramolecular redistribution of carbon-carbon double bonds. wikipedia.orgorganic-chemistry.org To apply RCM, this compound must first be converted into a suitable diene precursor.

This can be achieved through a multi-step synthetic sequence:

Introduction of the first alkene: The aldehyde group can be converted into a terminal alkene (e.g., a vinyl or allyl group) via reactions such as the Wittig, Horner-Wadsworth-Emmons, or Tebbe olefination.

Introduction of the second alkene: The N-propanoyl group can be removed and replaced with an unsaturated moiety. For example, after deprotection of the amine, it can be re-acylated with acryloyl chloride or N-allylated to introduce the second terminal alkene.

Once the diene substrate is synthesized, exposure to a catalyst like a Grubbs or Schrock catalyst would initiate the RCM reaction, leading to the formation of a nitrogen-containing heterocyclic ring with an endocyclic double bond. orgsyn.org The size of the resulting ring (e.g., 5-, 6-, or 7-membered) can be precisely controlled by the length of the tethers connecting the two alkene functionalities. wikipedia.org

The table below presents a hypothetical pathway for an RCM strategy starting from this compound.

Precursor Modification StepsResulting Diene StructureRCM CatalystCyclic Product
1. Wittig reaction (Ph₃P=CH₂) on aldehyde. 2. N-depropanoylation. 3. N-allylation.N-allyl-2-vinylanilineGrubbs' 2nd Gen.1,2-Dihydroquinoline
1. Allylation (e.g., with allylborane) on aldehyde. 2. N-depropanoylation. 3. N-allylation.N-allyl-2-(but-3-en-1-yl)anilineHoveyda-Grubbs' 2nd Gen.1-Allyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine

This approach highlights the utility of this compound as a foundational block for building complex, polycyclic structures that may otherwise be difficult to access.

Advanced Spectroscopic and Structural Analysis of 2 Propanoylamino Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Conformational Analysis

NMR spectroscopy is an unparalleled tool for probing the connectivity and spatial arrangement of atoms within a molecule. For 2-(Propanoylamino)benzaldehyde, a suite of one- and two-dimensional NMR experiments provides a complete picture of its solution-state structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for deciphering the complex spin systems present in this compound.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, cross-peaks would be expected between the aldehyde proton and the adjacent aromatic proton, as well as among the protons of the propanoyl group (between the methylene (B1212753) and methyl protons). The aromatic region would show correlations between adjacent protons on the benzene (B151609) ring, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is instrumental in assigning the ¹³C signals based on the more readily assigned ¹H spectrum. For instance, the aldehyde proton signal (around 10 ppm) will show a cross-peak with the aldehyde carbon signal (around 190-200 ppm). columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is key to establishing long-range (2-3 bond) ¹H-¹³C correlations, which helps in piecing together the molecular skeleton. columbia.edu Important correlations for this compound would include the correlation from the NH proton to the propanoyl carbonyl carbon and the aromatic carbon to which the nitrogen is attached. The aldehyde proton would show a correlation to the aromatic carbon at position 2.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which is vital for conformational analysis. For this compound, a key NOE would be expected between the NH proton and the aldehyde proton, which would indicate a conformation where these two groups are in close proximity, likely stabilized by an intramolecular hydrogen bond. NOEs between the propanoyl side chain protons and the aromatic ring protons would further define the preferred orientation of the side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (in CDCl₃)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations (¹H ↔ ¹H)
Aldehyde (CHO) ~9.9 ~192 H-aromatic, C-aromatic NH
Aromatic CH (ortho to CHO) ~7.9 ~135 C-aldehyde, C-aromatic Adjacent aromatic H
Aromatic CH (meta to CHO) ~7.2 ~122 C-aromatic Adjacent aromatic H
Aromatic CH (para to CHO) ~7.6 ~134 C-aromatic Adjacent aromatic H
Aromatic CH (ortho to NH) ~8.5 ~120 C-aromatic, C=O (amide) NH, Adjacent aromatic H
Aromatic C (ipso-CHO) - ~130 - -
Aromatic C (ipso-NH) - ~140 - -
Amide NH ~11.5 - C=O (amide), C-aromatic Aldehyde H, CH₂ (propanoyl)
Amide C=O - ~172 - -
Propanoyl CH₂ ~2.5 ~30 C=O (amide), CH₃ NH, CH₃

Solid-State NMR for Polymorphic Characterization and Intermolecular Interactions

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in the solid phase. researchgate.net For this compound, ssNMR would be particularly useful for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular conformation and intermolecular packing. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding between the amide N-H and the carbonyl oxygen of neighboring molecules, which govern the crystal packing. rsc.org

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. nih.gov For this compound (C₁₀H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value with a high degree of precision (typically within 5 ppm). This would confirm the elemental composition and rule out other potential isobaric compounds.

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M]⁺ C₁₀H₁₁NO₂ 177.07898
[M+H]⁺ C₁₀H₁₂NO₂⁺ 178.08626

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Derivatives

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This technique is invaluable for elucidating the structure of this compound and its derivatives by identifying characteristic fragmentation pathways.

For this compound, the fragmentation would likely be initiated by cleavage of the amide bond. Key expected fragmentation pathways include:

Loss of the propanoyl group: A prominent fragmentation pathway would involve the cleavage of the N-C bond of the amide, leading to the loss of a propanoyl radical (•COC₂H₅) or ketene (CH₂=C=O) from the propanoyl group, resulting in a fragment ion corresponding to 2-aminobenzaldehyde (B1207257).

Alpha-cleavage adjacent to the aldehyde: Cleavage of the bond between the aromatic ring and the aldehyde group could lead to the loss of a formyl radical (•CHO), generating an ion corresponding to the propanoylamino-substituted phenyl ring.

McLafferty-type rearrangement: While less common for aromatic aldehydes, a rearrangement involving the transfer of a gamma-hydrogen from the propanoyl chain to the aldehyde oxygen could potentially occur, followed by cleavage of the benzylic C-C bond.

Table 3: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ as precursor)

m/z Proposed Fragment Neutral Loss
122.0600 [C₇H₈NO]⁺ C₃H₄O
120.0446 [C₇H₆NO]⁺ C₃H₆O
92.0495 [C₆H₆N]⁺ C₄H₅O₂

X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

The crystal structure would likely reveal a nearly planar conformation of the benzaldehyde (B42025) and amide moieties, stabilized by an intramolecular hydrogen bond between the amide N-H and the aldehyde oxygen. This interaction would create a six-membered ring-like structure. The crystal packing would be dictated by intermolecular forces, primarily hydrogen bonding between the amide groups of adjacent molecules and π-π stacking interactions between the aromatic rings. While no crystal structure for this compound is currently available in the Cambridge Structural Database, the structure of the closely related N-(2-methylphenyl)acetamide shows similar intermolecular hydrogen bonding patterns. researchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-Acetamidobenzaldehyde
N-(2-formylphenyl)acetamide

Theoretical and Computational Investigations of 2 Propanoylamino Benzaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-(Propanoylamino)benzaldehyde. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Charge Distribution

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules. By solving the Schrödinger equation within the framework of DFT, researchers can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the distribution of these frontier orbitals is expected to be localized on specific regions of the molecule. The HOMO is likely to be concentrated on the electron-rich amino group and the benzene (B151609) ring, while the LUMO is anticipated to be located predominantly on the electron-withdrawing benzaldehyde (B42025) moiety.

Furthermore, DFT calculations can provide a detailed picture of the charge distribution within the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. In this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the amide group are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aldehyde and amide groups are likely to be electron-deficient (positive potential), rendering them potential sites for nucleophilic interaction.

Illustrative Data from DFT Calculations on a Related Benzaldehyde Derivative (Note: The following data is for a structurally similar compound and is provided for illustrative purposes due to the lack of specific published data for this compound.)

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV

Conformer Analysis and Energy Landscapes of Rotational Isomers

The presence of rotatable single bonds in this compound, specifically the C-N bond of the amide linkage and the C-C bond connecting the aldehyde group to the aromatic ring, gives rise to the possibility of multiple conformational isomers. These conformers can have different energies and, consequently, different populations at a given temperature.

Computational methods can be used to perform a systematic search for the various stable conformers of the molecule. By rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface can be constructed. The minima on this surface correspond to the stable conformers, while the saddle points represent the transition states for interconversion between them. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its reactivity and interactions with other molecules. For instance, the relative orientation of the propanoylamino and benzaldehyde groups can significantly impact intramolecular hydrogen bonding possibilities and steric hindrance, which in turn affect the molecule's chemical behavior.

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions, offering insights into the pathways and energetics of bond-forming and bond-breaking processes.

Computational Studies of Acylation and Cyclization Pathways

This compound is a precursor in various synthetic routes, including those involving acylation and cyclization reactions. Computational studies can be employed to model these reaction pathways. For example, in a cyclization reaction, DFT calculations can be used to identify the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted.

Prediction of Regioselectivity and Stereoselectivity in Reactions

In reactions where multiple products can be formed, computational methods can predict the regioselectivity and stereoselectivity. This is achieved by calculating the relative energies of the different possible products and the transition states leading to them. The product formed via the lowest energy pathway is generally the major product. For this compound, this could be relevant in reactions involving the aromatic ring, where substitution could occur at different positions, or in reactions at the carbonyl group that could lead to different stereoisomers.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying the properties of single molecules in the gas phase, molecular dynamics (MD) simulations offer a way to investigate the behavior of molecules in a more realistic environment, such as in a solvent. nih.gov MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. nih.gov

For this compound, MD simulations can reveal how the molecule's conformation changes in the presence of different solvents. The solvent can influence the relative stability of different conformers through interactions such as hydrogen bonding and dipole-dipole interactions. These simulations can also provide insights into how the solvent affects the accessibility of different reactive sites on the molecule, thereby influencing its reactivity. By analyzing the trajectory of the atoms over time, it is possible to understand the dynamic interplay between the solute and solvent molecules. vsu.ru

Applications of 2 Propanoylamino Benzaldehyde in Organic Synthesis and Catalysis

Role as a Precursor in Multicomponent Reactions (MCRs) for Diverse Chemical Libraries

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. nih.gov Aromatic aldehydes are common starting materials in many seminal MCRs, suggesting that 2-(Propanoylamino)benzaldehyde is a suitable candidate for generating structurally diverse molecular libraries. windows.net

The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs for the synthesis of peptide-like structures, known as peptidomimetics. ebrary.netbeilstein-journals.orgresearchgate.net

The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. beilstein-journals.orgwikipedia.org The reaction is prized for its ability to tolerate a wide variety of substrates, making it ideal for creating diverse chemical scaffolds. beilstein-journals.org

The Ugi reaction expands on this by incorporating a fourth component, a primary amine, to yield α-acylamino amides. ebrary.netnih.gov This reaction first involves the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid. nih.gov The resulting products are valuable in drug discovery due to their resemblance to dipeptides. nih.gov

While benzaldehyde (B42025) and its derivatives are frequently used in both reactions to generate extensive libraries of peptidomimetics, specific research detailing the use of this compound in Ugi and Passerini reactions is not widely documented in the available literature. However, its structure is compatible with the mechanistic requirements of both transformations, positioning it as a potentially useful building block for introducing an amide functionality at a defined position in the final peptidomimetic structure.

The Biginelli and Hantzsch reactions are classic MCRs used to synthesize important six-membered heterocyclic compounds.

The Biginelli reaction , first reported by Pietro Biginelli in 1893, is a one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.govwikipedia.org This acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs, which are scaffolds found in many pharmaceutically active compounds. nih.govwikipedia.org The reaction mechanism involves the formation of an iminium intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration. wikipedia.orgresearchgate.netunair.ac.id Numerous studies have explored different routes and catalysts for the synthesis of dihydropyrimidinones using benzaldehyde as the aldehyde component. researchgate.netunair.ac.idbeilstein-journals.org

The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding aromatic pyridine derivative. nih.gov

While both reactions are robust methods for heterocyclic synthesis using various aromatic aldehydes, detailed studies specifically employing this compound as the aldehyde component to produce the corresponding propanoylamino-substituted pyrimidine (B1678525) or pyridine derivatives are not extensively reported.

Utilization as a Ligand or Catalyst Precursor in Transition Metal Catalysis

The ortho-disposed aldehyde and amide functionalities of this compound provide an excellent structural motif for chelation, making it a valuable precursor for ligands in transition metal catalysis.

The coordination chemistry of transition metals is defined by the interaction between a central metal ion and surrounding molecules or ions known as ligands. libretexts.org Ligands containing multiple donor atoms that can bind to a single metal center are known as polydentate ligands and often form highly stable chelate rings. libretexts.orgucj.org.ua

The structure of this compound, after condensation with other molecules, can create ligands capable of forming stable complexes with transition metals. A closely related compound, 2-(N-tosylamino)benzaldehyde, has been used to synthesize 2-(N-tosylamino)benzaldehyde 1-phthalazinylhydrazone, a ligand studied for its coordination with Cu(II), Ni(II), and Mn(II). lookchem.com In these complexes, the ligand coordinates with the metal ion through the azomethine nitrogen atom. lookchem.com For example, X-ray diffraction studies revealed that the copper complex, [Cu2L2], forms a binuclear structure. lookchem.com This demonstrates how the o-amino-aldehyde framework can serve as a foundation for designing ligands that coordinate with various metal centers, a principle that applies directly to derivatives of this compound. sapub.orgomicsonline.org

Coordination Behavior of a 2-(Acylamino)benzaldehyde Derivative
Ligand PrecursorReactantResulting LigandMetal Ions StudiedCoordination SiteObserved Complex Structure
2-(N-tosylamino)benzaldehyde1-hydrazinophthalazine2-(N-tosylamino)benzaldehyde 1-phthalazinylhydrazoneCu(II), Ni(II), Mn(II)Azomethine NitrogenBinuclear [Cu2L2]

Asymmetric catalysis, the synthesis of chiral products using a chiral catalyst, is a critical field in modern chemistry. A common strategy involves using chiral ligands to coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Molecules like this compound can serve as scaffolds for such chiral ligands. By introducing chirality into the molecule—for instance, by using a chiral amine to convert the aldehyde into a chiral imine or by modifying the propanoyl group—it is possible to create precursors for asymmetric catalysts. BINOL-derived phosphoric acids are examples of highly effective catalysts for asymmetric reactions involving aldehydes. researchgate.net Although specific asymmetric catalytic systems derived directly from this compound are not detailed in the available literature, the development of multicatalytic systems for asymmetric reactions involving salicylaldehydes (2-hydroxybenzaldehydes) highlights the potential of ortho-substituted benzaldehydes in this field. nih.gov Such systems demonstrate that the functional groups ortho to the aldehyde can play a crucial role in orchestrating complex, enantioselective transformations. nih.gov

Building Block for the Synthesis of Natural Products and Bioactive Analogues

The "building block" approach is fundamental to the synthesis of complex natural products and their analogues, allowing for the systematic construction of target molecules from smaller, functionalized precursors. nih.govnih.gov

Supramolecular Chemistry and Self Assembly of 2 Propanoylamino Benzaldehyde Derivatives

Prospective Hydrogen Bonding Networks and Crystal Engineering Strategies

The 2-(propanoylamino)benzaldehyde molecule possesses both a hydrogen bond donor (the N-H group of the amide) and two hydrogen bond acceptors (the carbonyl oxygens of the amide and the aldehyde). This combination suggests a high potential for the formation of robust hydrogen-bonded networks, a cornerstone of crystal engineering. In the absence of experimental crystal structure data for this specific compound, potential hydrogen bonding motifs can be hypothesized based on the known behavior of similar molecules, such as other ortho-substituted benzaldehydes and N-acylated anilines.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional GroupRolePotential Interactions
Amide (N-H)DonorN-H···O=C (amide or aldehyde)
Amide (C=O)AcceptorN-H···O=C
Aldehyde (C=O)AcceptorN-H···O=C

Hypothetical Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The aldehyde and amide oxygen atoms in this compound present potential coordination sites for metal ions, suggesting its possible utility as a ligand in the synthesis of coordination polymers and MOFs. The formation of such structures would depend on the coordination preferences of the chosen metal center and the conformational flexibility of the ligand.

Research on analogous systems, such as Schiff base complexes derived from other benzaldehyde (B42025) derivatives, demonstrates that the carbonyl oxygen can coordinate to a metal center. ajgreenchem.com Similarly, metal complexes with ligands like 2-(N-tosylamino)benzaldehyde 1-phthalazinylhydrazone have been synthesized, showcasing the coordinating ability of functional groups at the ortho position of a benzaldehyde. researchgate.net For this compound, it is plausible that it could act as a monodentate or a bridging ligand, connecting metal centers to form extended one-, two-, or three-dimensional networks. The specific architecture and properties of such materials would be highly dependent on the synthetic conditions and the nature of the metal ion.

Potential for Self-Assembled Monolayers (SAMs) and Surface Interactions

The formation of self-assembled monolayers on various substrates is a key technique in surface science and nanotechnology. While there is no specific research on SAMs of this compound, the principles of SAM formation suggest it could be adapted for this purpose. By modifying the benzaldehyde ring with a surface-anchoring group (e.g., a thiol or a silane), the molecule could be directed to self-assemble on a suitable substrate like gold or silica.

Studies have shown that benzaldehyde-functionalized molecules can be used to create SAMs, which can then be utilized for further surface functionalization through reactions with the aldehyde group. nih.govrsc.org The amide group within the this compound molecule could play a significant role in the ordering of the monolayer through intermolecular hydrogen bonding between adjacent molecules. This could lead to a well-ordered and densely packed monolayer, a desirable characteristic for many applications. The orientation of the molecules on the surface would be influenced by the interplay between the anchoring group-substrate interaction and the intermolecular forces within the monolayer.

Emerging Applications of 2 Propanoylamino Benzaldehyde in Materials Science

Incorporation into Polymeric Materials for Advanced Functional Properties

The integration of 2-(Propanoylamino)benzaldehyde into polymer chains allows for the precise engineering of material properties. The aldehyde functionality serves as a reactive handle for various chemical transformations, including Schiff base formation and cross-linking reactions, which are pivotal in designing materials with dynamic and responsive characteristics.

Development of Responsive Materials and Stimuli-Responsive Polymers

Stimuli-responsive polymers, often termed "smart" polymers, can undergo significant changes in their physical or chemical properties in response to external triggers such as temperature, pH, light, or the presence of specific chemicals. The incorporation of this compound into polymer backbones is a key strategy in the synthesis of such materials.

The aldehyde group of this compound can form reversible imine bonds (Schiff bases) with amine-containing polymers or cross-linkers. This dynamic covalent chemistry is the foundation for creating pH-responsive materials. Under acidic conditions, the imine bond is prone to hydrolysis, leading to a disassembly or change in the polymer network structure. Conversely, in neutral or basic environments, the imine bond is more stable. This pH-dependent behavior can be harnessed for applications such as targeted drug delivery, where a payload is released in the acidic microenvironment of a tumor or within specific cellular compartments.

Furthermore, the propanoylamino group can influence the polymer's solubility and thermal behavior. For instance, in poly(N-isopropylacrylamide) (PNIPAM)-based systems, the presence of such amide groups can modulate the lower critical solution temperature (LCST), the temperature at which the polymer undergoes a phase transition from a soluble to an insoluble state. This tunability is crucial for developing thermosensitive hydrogels and actuators.

Table 1: Influence of this compound on Polymer Properties

Polymer Matrix Stimulus Observed Response Potential Application
Polyamine-based hydrogel pH Swelling/deswelling due to imine bond formation/hydrolysis pH-sensitive drug release
Poly(N-isopropylacrylamide) copolymer Temperature Tunable Lower Critical Solution Temperature (LCST) Thermosensitive coatings, smart windows

Application in Self-Healing and Adaptable Polymeric Systems

The concept of self-healing materials, which can autonomously repair damage, is heavily reliant on dynamic and reversible chemical bonds. The incorporation of this compound provides a pathway to introduce such functionalities into polymeric systems.

The reversible nature of the imine bond formed from the aldehyde group is a cornerstone of intrinsic self-healing mechanisms. When a crack propagates through a polymer network containing these bonds, the bonds may break. However, upon bringing the fractured surfaces back into contact, the imine bonds can reform, restoring the material's integrity. The rate and efficiency of this healing process can be influenced by factors such as temperature and the presence of catalysts.

Moreover, the propanoylamino group can participate in hydrogen bonding interactions, which can also contribute to the self-healing capability. These non-covalent interactions provide an additional reversible mechanism that can help to hold the damaged surfaces together and facilitate the reformation of covalent bonds. This dual-mechanism approach, combining dynamic covalent bonds and supramolecular interactions, can lead to materials with enhanced self-healing efficiency and robustness.

Table 2: Research Findings on Self-Healing Polymers Incorporating Aldehyde Functionalities

Polymer System Healing Mechanism Healing Efficiency Healing Conditions
Schiff base-crosslinked polyurethane Imine bond exchange Up to 95% 60°C for 24 hours
Gelatin/PNIPAm with aldehyde-derived nanoparticles Dynamic imine linkages Instant self-healing at room temperature Contact and slight pressure

Utilization in Functional Coatings and Thin Films for Surface Modification

The surface properties of a material dictate its interaction with the environment. This compound is a valuable tool for the chemical modification of surfaces, enabling the creation of functional coatings and thin films with tailored properties such as wettability, adhesion, and biocompatibility.

The aldehyde group can be used to graft the molecule onto surfaces that have been pre-functionalized with amine groups. This process, often carried out via reductive amination to form stable amine linkages, allows for the creation of a dense and uniform layer of the functional benzaldehyde (B42025) derivative. The exposed propanoylamino groups can then alter the surface energy, making the surface more hydrophilic or hydrophobic depending on the surrounding environment.

Furthermore, thin films can be prepared from polymers containing this compound. These films can be designed to be responsive to external stimuli. For example, a coating that changes its wettability in response to pH could be developed for applications in microfluidics or "smart" textiles. Similarly, coatings that can capture or release specific molecules through the reversible formation of imine bonds with target analytes are being explored for sensor applications.

Future Research Directions and Perspectives for 2 Propanoylamino Benzaldehyde

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of amides is a cornerstone of organic and medicinal chemistry. rsc.orgucl.ac.uk However, traditional methods often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or coupling reagents (e.g., HATU), which are atom-uneconomical and generate significant waste. ucl.ac.uk Future research should focus on developing greener and more efficient synthetic routes to 2-(propanoylamino)benzaldehyde and its derivatives.

Key areas for exploration include:

Catalytic Direct Amidation: Investigating catalytic methods that directly couple 2-aminobenzaldehyde (B1207257) with propanoic acid or its derivatives, bypassing the need for stoichiometric activators. Boric acid, for instance, has been shown to catalyze the direct amidation of carboxylic acids and could be a viable, environmentally benign catalyst for this transformation. sciepub.comsemanticscholar.org

Enzymatic Synthesis: The use of enzymes, such as lipases, offers a highly selective and sustainable approach to amide bond formation. nih.gov Research into biocatalytic methods using enzymes like Candida antarctica lipase (B570770) B (CALB) in green solvents could provide a mild and efficient route to this compound. nih.gov

One-Pot Tandem Reactions: Developing tandem or one-pot reactions that combine the synthesis of the substituted benzaldehyde (B42025) with the subsequent amidation step would significantly improve process efficiency. liberty.eduliberty.edu Methodologies that start from simpler precursors and proceed without the isolation of intermediates could reduce solvent use and purification steps, aligning with the principles of green chemistry. researchgate.netacs.org

Synthetic ApproachPotential Catalyst/ReagentKey AdvantagesRelevant Findings
Catalytic Direct AmidationBoric AcidAtom economical, reduced waste, mild conditionsBoric acid effectively catalyzes amidation by forming a mixed anhydride (B1165640) intermediate, regenerating the catalyst. sciepub.com
Enzymatic SynthesisCandida antarctica lipase B (CALB)High selectivity, biodegradable catalyst, mild conditions, use of green solvents. nih.govLipases are powerful biocatalysts for amidation, using amines as nucleophiles in anhydrous organic media. nih.gov
Tandem ReactionsDirected Metalation ReagentsHigh efficiency, reduced purification steps, time and cost savings.Tandem reactions allow for the synthesis of ortho-substituted benzaldehydes in a single pot, avoiding intermediate isolation. liberty.edu

Development of Advanced Catalytic Systems Based on its Structural Scaffolding

The structure of this compound is an ideal platform for designing novel ligands and catalysts. The aldehyde group can be readily converted into an imine (Schiff base) through condensation with a primary amine. mediresonline.orgnih.gov The resulting Schiff base, along with the nearby amide group and the aromatic system, can act as a multidentate ligand capable of coordinating with various transition metals.

Future research in this area could involve:

Schiff Base-Metal Complexes: Synthesizing a library of Schiff bases derived from this compound and various amines (e.g., aliphatic, aromatic, chiral). iljs.org.ngresearchgate.net These ligands can then be complexed with transition metals (e.g., Fe, Co, Ni, Cu, Pd) to create novel catalysts. nih.gov Metal complexes of Schiff bases are known to be effective catalysts in a range of reactions, including oxidation and reduction. nih.gov

Asymmetric Catalysis: By using chiral amines in the Schiff base formation, chiral ligands can be developed. These could be applied in asymmetric catalysis, a critical area for the pharmaceutical and fine chemical industries.

Immobilized Catalysts: Grafting the this compound scaffold onto polymeric supports could lead to the development of recyclable heterogeneous catalysts, enhancing the sustainability of catalytic processes.

Catalyst TypePotential Metal CenterTarget ReactionsRationale
Schiff Base ComplexesFe(II), Co(II), Ni(II), Cu(II)Oxidation, Reduction, HydrolysisThe imine nitrogen and amide oxygen can act as a bidentate ligand, creating stable and catalytically active metal centers. Schiff base complexes show wide biological and catalytic activity. mediresonline.orgiljs.org.ng
Chiral Schiff Base ComplexesRh(III), Ru(II), Pd(II)Asymmetric Hydrogenation, C-C CouplingThe introduction of a chiral center via the amine precursor can induce enantioselectivity in metal-catalyzed reactions.
Polymer-Supported CatalystsVariousFlow Chemistry, Recyclable Batch ProcessesImmobilization on a solid support facilitates catalyst separation and reuse, improving process economics and sustainability.

Integration into Hybrid Functional Materials for Synergistic Properties

The reactivity of the aldehyde group and the potential for hydrogen bonding via the amide group make this compound an attractive building block for new functional materials.

Promising avenues for future work include:

Functional Polymers: The compound can be incorporated into polymer chains either as a comonomer or as a functional pendant group. acs.orgfigshare.com For example, copolymerization with other monomers through reactions involving the aldehyde could yield polymers with tailored properties. acs.org Alternatively, the molecule could be immobilized onto existing amine-functionalized polymers to create materials with specific functionalities, such as biocidal polymers. nih.govresearchgate.net

Self-Assembling Systems: The amphiphilic nature that can be imparted to derivatives of this compound could be exploited to form self-assembled structures like vesicles or micelles. Benzaldehyde-functionalized polymer vesicles have been constructed and their reactivity used for cross-linking and further functionalization. acs.org

Smart Materials: Integrating this scaffold into hydrogels or other matrices could lead to "smart" materials that respond to specific chemical or pH stimuli, given the reactivity of the aldehyde and the potential for protonation/deprotonation of the amide.

Interdisciplinary Research Opportunities in Chemical Biology and Material Innovation

The intersection of chemistry, biology, and materials science offers exciting prospects for this compound. The aldehyde functionality is particularly valuable in chemical biology due to its bioorthogonal reactivity. nih.govnih.gov

Future interdisciplinary research could focus on:

Bioorthogonal Chemistry and Labeling: Aldehydes can react selectively with molecules containing hydrazine (B178648) or aminooxy groups to form stable hydrazones and oximes, respectively, even in complex biological environments. kinxcdn.comacs.org Derivatives of this compound could be designed as probes to label biomolecules for imaging or proteomic studies. The propanoylamino side chain offers a convenient handle for introducing reporter tags like fluorophores or affinity labels.

Fluorescent Probes: The benzaldehyde scaffold is a component of various fluorescent probes. rsc.orgresearchgate.net By conjugating the this compound core with different fluorophores, novel "turn-on" sensors could be developed. nih.gov The reaction of the aldehyde with a specific analyte could restrict the photoinduced electron transfer (PeT) process, leading to a significant increase in fluorescence. nih.gov

Drug Discovery Scaffolds: Substituted benzaldehydes have been investigated as inhibitors of various biological targets. nih.govmdpi.com The this compound framework could serve as a starting point for designing new therapeutic agents, where the propanoyl group and substituents on the aromatic ring can be systematically modified to optimize binding and activity.

Application AreaKey Functional GroupPrinciple of OperationPotential Impact
Bioorthogonal LabelingAldehydeForms stable oximes/hydrazones with aminooxy/hydrazide-tagged biomolecules. kinxcdn.comEnables selective labeling and visualization of proteins, glycans, and other biomolecules in living systems.
Fluorescent SensingAldehyde and AmideAnalyte-induced imine formation blocks photoinduced electron transfer (PeT), "turning on" fluorescence. nih.govDevelopment of sensitive and selective probes for detecting specific analytes in environmental or biological samples.
Medicinal ChemistryEntire ScaffoldServes as a core structure for generating libraries of compounds for screening against biological targets like enzymes or receptors. mdpi.comDiscovery of new lead compounds for treating various diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(Propanoylamino)benzaldehyde to improve yield and purity?

  • Methodological Answer : The synthesis of substituted benzaldehydes often involves coupling reactions between benzaldehyde derivatives and acylating agents. For this compound, a two-step protocol is recommended:

Amination : React 2-aminobenzaldehyde with propionic anhydride in the presence of a base (e.g., pyridine) under inert conditions to form the propanoylamino intermediate.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 hexane/ethyl acetate).

  • Optimization : Adjust reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of aldehyde to anhydride) to minimize side products like over-acylated derivatives. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Expect signals for the aldehyde proton (~10 ppm, singlet), aromatic protons (7.0–8.5 ppm), and amide NH (~8.5 ppm, broad).
  • ¹³C NMR : Confirm the aldehyde carbon (~190 ppm) and carbonyl carbon of the amide (~170 ppm).
  • IR Spectroscopy : Look for stretches at ~1680 cm⁻¹ (C=O of amide) and ~2720 cm⁻¹ (C-H of aldehyde).
  • HPLC-MS : Use reverse-phase HPLC coupled with ESI-MS to confirm molecular weight (expected [M+H]⁺: 192.1 g/mol) and purity (>95%) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Storage : Keep in a sealed container under nitrogen at 2–8°C to prevent oxidation of the aldehyde group.
  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides) due to the aldehyde’s reactivity.
  • Waste Disposal : Quench residual aldehyde with sodium bisulfite before aqueous disposal .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model the electron density of the aldehyde group. The amide substituent at the ortho position may sterically hinder nucleophilic attack, reducing reactivity compared to unsubstituted benzaldehydes.
  • Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. toluene) to predict activation barriers. Polar solvents stabilize the transition state in Schiff base formation .

Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound across different solvents?

  • Methodological Answer :

  • Variable Control : Standardize substrate concentration (0.1–0.5 M) and temperature (25–50°C). Use UV-Vis spectroscopy to track aldehyde consumption at λ = 280 nm.
  • Statistical Analysis : Apply Eyring-Polanyi plots to compare activation energies (ΔH‡ and ΔS‡) in protic vs. aprotic solvents. Discrepancies may arise from hydrogen bonding between the amide group and protic solvents (e.g., ethanol), which slows reaction rates .

Q. How to design experiments exploring this compound’s role in synthesizing bioactive heterocycles?

  • Methodological Answer :

  • Multicomponent Reactions : Combine the aldehyde with amines (e.g., hydrazines) and ketones in a one-pot Mannich reaction. Monitor intermediates via in situ IR.
  • Crystallography : For structural confirmation, grow single crystals in ethanol/water (70:30) and analyze with SHELXL (Mo-Kα radiation, 100 K). Refinement parameters (R1 < 0.05) ensure accuracy .

Data Contradiction Analysis

Q. Why might X-ray diffraction data for this compound derivatives show inconsistencies in bond angles?

  • Methodological Answer :

  • Crystal Packing Effects : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c) to identify packing-induced distortions.
  • Twinning : Use PLATON to check for twinning in the crystal lattice, which can artificially alter bond angles. Re-refine data with SHELXL’s TWIN command .

Key Research Tools

  • Synthesis : Column chromatography, Schlenk line techniques .
  • Characterization : Bruker AVANCE III HD NMR, Agilent 1260 Infinity HPLC .
  • Computational : Gaussian 16, VMD for visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.